N-alpha-Trityl-D-phenylalanine diethylammonium salt
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Overview
Description
“N-alpha-Trityl-D-phenylalanine diethylammonium salt” is a chemical compound with the molecular formula C32H36N2O2 . It is categorized under D-Amino Acids . It is widely used in scientific research due to its versatile properties, making it valuable for studying protein structures and designing new drugs.
Synthesis Analysis
The triphenylmethyl (trityl; Trt or Tr) moiety was first presented by Helferich et al. for the protection of the amino acids’ functional group in the production of peptides . The procedures of mixed anhydrides and activated esters may be used to prepare trityl peptides . The same route may happen in the attendance of N, N ′-dicyclohexylcarbodiimide (DCC) .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI key BSLKHJZVHGFJPR-UFTMZEDQSA-N . The IUPAC name for this compound is N-ethylethanamine; (2R)-3-phenyl-2-(tritylamino)propanoic acid .Chemical Reactions Analysis
Trityl cations have been applied as neutral Lewis acids in different chemical reactions . Possibly, the trityl cation is most widely used in hydride abstraction reactions both in the study of mechanisms transformations (organometallic and organic) and in organic syntheses .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 480.64 . It is recommended to store this compound at -20°C .Properties
IUPAC Name |
N-ethylethanamine;(2R)-3-phenyl-2-(tritylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25NO2.C4H11N/c30-27(31)26(21-22-13-5-1-6-14-22)29-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;1-3-5-4-2/h1-20,26,29H,21H2,(H,30,31);5H,3-4H2,1-2H3/t26-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLKHJZVHGFJPR-UFTMZEDQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC.C1=CC=C(C=C1)CC(C(=O)O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNCC.C1=CC=C(C=C1)C[C@H](C(=O)O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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